molecular formula C17H32N2O5 B14479258 N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine CAS No. 69541-98-6

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine

Cat. No.: B14479258
CAS No.: 69541-98-6
M. Wt: 344.4 g/mol
InChI Key: ZDNBYYYNNROBLJ-CYDGBPFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic reactions where protection of the amino group is necessary to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine typically involves the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine exerts its effects involves the protection of the amino group. The Boc group stabilizes the amino acid, preventing unwanted reactions during peptide synthesis. The deprotection process involves the cleavage of the Boc group, which is facilitated by acids or other deprotecting agents .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-valine
  • N-(tert-Butoxycarbonyl)-L-leucine

Uniqueness

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine is unique due to its specific structure, which includes two isoleucine residues. This structure provides distinct steric and electronic properties that can influence its reactivity and interactions in peptide synthesis compared to other Boc-protected amino acids .

Properties

CAS No.

69541-98-6

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H32N2O5/c1-8-10(3)12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)11(4)9-2/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t10-,11-,12-,13-/m0/s1

InChI Key

ZDNBYYYNNROBLJ-CYDGBPFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.